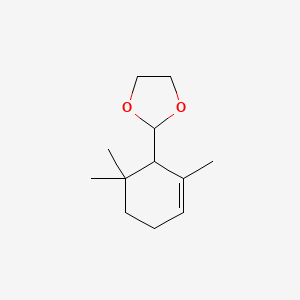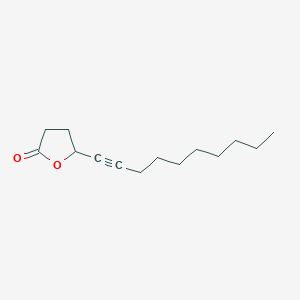
5-(Dec-1-YN-1-YL)oxolan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Dec-1-YN-1-YL)oxolan-2-one is a chemical compound that belongs to the class of oxolanes It is characterized by the presence of a dec-1-yn-1-yl group attached to the oxolan-2-one ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dec-1-YN-1-YL)oxolan-2-one typically involves the Sonogashira reaction, which is a palladium-catalyzed cross-coupling reaction. In this method, 5-substituted 3-(prop-2-yn-1-yl)oxolan-2-ones are reacted with dihaloarenes or dihaloheteroarenes in the presence of a palladium catalyst (PdCl2(PPh3)2) and a copper co-catalyst (CuI) in a solvent such as dimethylformamide (DMF) . The reaction conditions can be optimized to obtain either mono- or bis-coupling products.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Sonogashira reaction under controlled conditions to ensure high yield and purity of the product. This would likely involve the use of large-scale reactors, precise temperature control, and efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
5-(Dec-1-YN-1-YL)oxolan-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The dec-1-yn-1-yl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents such as halogens (Cl2, Br2) or organometallic compounds can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or alkanes. Substitution reactions can result in a variety of substituted oxolan-2-one derivatives.
Aplicaciones Científicas De Investigación
5-(Dec-1-YN-1-YL)oxolan-2-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and cytotoxic properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 5-(Dec-1-YN-1-YL)oxolan-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can alter its structure and reactivity. These interactions can influence biological processes, such as enzyme activity and cellular signaling pathways, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Methyl-3-(prop-2-yn-1-yl)oxolan-2-one
- 5,5-Dimethyl-3-(prop-2-yn-1-yl)oxolan-2-one
Comparison
5-(Dec-1-YN-1-YL)oxolan-2-one is unique due to the presence of the dec-1-yn-1-yl group, which imparts distinct chemical and physical properties compared to its methyl-substituted analogs . This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propiedades
Número CAS |
75629-71-9 |
|---|---|
Fórmula molecular |
C14H22O2 |
Peso molecular |
222.32 g/mol |
Nombre IUPAC |
5-dec-1-ynyloxolan-2-one |
InChI |
InChI=1S/C14H22O2/c1-2-3-4-5-6-7-8-9-10-13-11-12-14(15)16-13/h13H,2-8,11-12H2,1H3 |
Clave InChI |
BIGQAZKDYXXFSF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC#CC1CCC(=O)O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


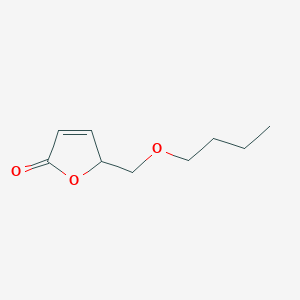

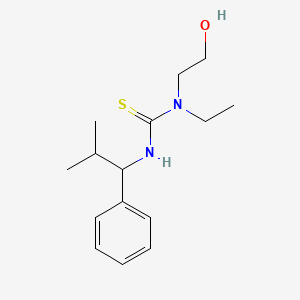
![4,4'-[(4-Hydroxyphenyl)methylene]bis(3,5-di-tert-butylphenol)](/img/structure/B14438122.png)
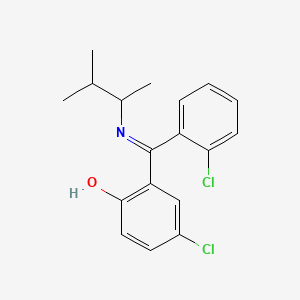
![2-amino-N-[2-[4-chloro-2-(2-chlorobenzoyl)-N-methylanilino]acetyl]-N-(2-phenylethyl)acetamide;oxalic acid](/img/structure/B14438134.png)
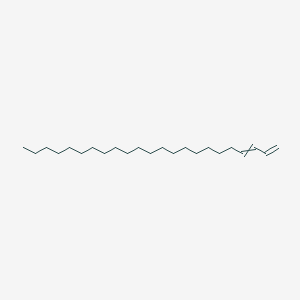
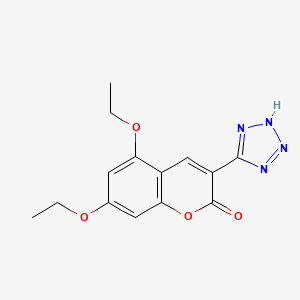
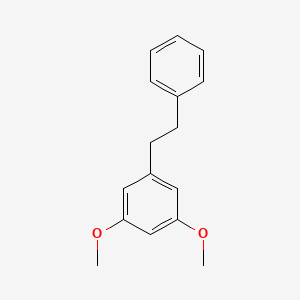
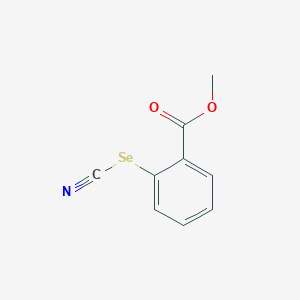
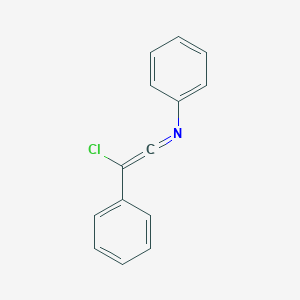
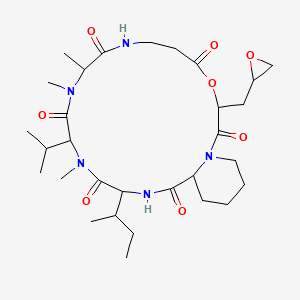
![Silanol, dimethyl[tris(trimethylsilyl)methyl]-](/img/structure/B14438161.png)
